molecular formula C19H19FN2O5S2 B2875934 (E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 898405-78-2

(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide

Cat. No.: B2875934
CAS No.: 898405-78-2
M. Wt: 438.49
InChI Key: CHMWPNLOCKTCOR-XUTLUUPISA-N
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Description

(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research. Its structure incorporates a benzothiazole imine scaffold, a motif known for its diverse biological activities, linked to a 4-fluorophenyl sulfonyl group via a propanamide spacer. This specific architecture suggests potential as a key intermediate or lead compound for the development of protease inhibitors, particularly against cysteine proteases, as the sulfonyl group can act as an electrophilic trap for active site cysteine residues [https://www.ncbi.nlm.nih.gov/books/NBK549807/]. The presence of the benzo[d]thiazole core also indicates potential for kinase modulation or other enzyme-targeting applications, making it a valuable probe for studying signal transduction pathways [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4378527/]. Researchers utilize this compound to explore structure-activity relationships (SAR) in inhibitor design, to develop new chemical tools for probing disease mechanisms, and to synthesize more complex bioactive molecules. This product is intended for research applications by trained professionals in a laboratory setting only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O5S2/c1-22-17-14(26-2)8-9-15(27-3)18(17)28-19(22)21-16(23)10-11-29(24,25)13-6-4-12(20)5-7-13/h4-9H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMWPNLOCKTCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzo[d]thiazole moiety, which is often associated with various pharmacological properties, including anticancer and antimicrobial activities. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N2O5SC_{19}H_{20}N_{2}O_{5}S with a molecular weight of 388.4 g/mol. The structure includes multiple functional groups such as methoxy and sulfonyl groups, which may enhance its biological interactions.

PropertyValue
Molecular FormulaC₁₉H₂₀N₂O₅S
Molecular Weight388.4 g/mol
CAS Number895443-83-1

Biological Activity Overview

Preliminary studies indicate that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Thiazole derivatives have been reported to possess significant anticancer properties. For instance, compounds with similar structural features have shown potent cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
  • Antimicrobial Activity : The benzo[d]thiazole moiety is known for its antimicrobial properties. Studies have demonstrated that derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections .
  • Anticonvulsant Activity : Some thiazole-based compounds have exhibited anticonvulsant effects in animal models, indicating their potential use in treating epilepsy .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing sulfonamide groups can act as enzyme inhibitors, potentially disrupting metabolic pathways in cancer cells.
  • Interference with Cell Signaling : The presence of the benzo[d]thiazole ring may allow for interactions with cellular signaling pathways critical for cell proliferation and survival.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of thiazole derivatives, including those structurally related to our compound of interest:

  • Cytotoxicity Assays : A study evaluating the cytotoxic effects of various thiazole derivatives reported IC50 values indicating strong antiproliferative activity against several cancer cell lines. For example, compounds with similar structures showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against A-431 cells .
  • Structure-Activity Relationship (SAR) : Research has identified key structural features that enhance biological activity. For instance, the presence of electron-donating groups on the phenyl ring significantly increases cytotoxicity .

Summary of Biological Activities

The following table summarizes the biological activities associated with structurally similar compounds:

Compound NameNotable Activities
4-Methylbenzo[d]thiazoleAntimicrobial
2-AminobenzothiazoleAnticancer
7-Methoxybenzo[d]thiazoleAntiviral

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

The compound shares functional motifs with several classes of sulfonyl- and fluorophenyl-containing derivatives (Table 1).

Table 1: Structural Comparison of Key Analogs

Compound Class Core Structure Key Substituents Spectral Data (IR/NMR) Reference
Target Compound Benzo[d]thiazol-2(3H)-ylidene 4,7-Dimethoxy, 3-methyl, 4-F-sulfonyl Expected: C=O (~1680 cm⁻¹), S=O (~1350 cm⁻¹) Inferred
Triazole-thiones [7–9] 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹)
Imidazole Derivatives (e.g., 3) Imidazole 4-Fluorophenyldiazenyl, dimethoxyphenyl Aromatic C-H (δ 7.5–8.2 ppm), NH (δ 13.0 ppm)
Chromenone-Pyrazolopyrimidines Pyrazolo[3,4-d]pyrimidine 4-Oxo-4H-chromen-2-yl, fluorophenyl Mass: 589.1 (M++1)
Key Observations:
  • Sulfonyl Group : The 4-fluorophenyl sulfonyl moiety in the target compound is analogous to sulfonyl groups in triazole-thiones (e.g., [7–9]), which enhance thermal stability and π-π stacking .
  • Spectral Signatures : The absence of C=S (1247–1255 cm⁻¹) in the target compound distinguishes it from triazole-thiones, while C=O (amide) and S=O (sulfonyl) bands align with propanamide derivatives .

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